molecular formula C22H18BrN3O2S2 B2652751 3-(4-bromophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 362501-30-2

3-(4-bromophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

カタログ番号: B2652751
CAS番号: 362501-30-2
分子量: 500.43
InChIキー: QTGKLDDEJJJXSD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-bromophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a potent and selective small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound is a key investigational tool in oncology research, designed to target both wild-type and mutant forms of EGFR, including the T790M mutation which is a common mechanism of resistance to first-generation EGFR inhibitors [https://pubmed.ncbi.nlm.nih.gov/38200760/]. Its mechanism involves competitive binding at the ATP-binding site of the kinase domain, effectively suppressing autophosphorylation and subsequent activation of downstream signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical for cancer cell proliferation, survival, and metastasis. The strategic incorporation of the 4-bromophenyl and thieno[3,2-d]pyrimidin-4(3H)-one scaffolds contributes to its high binding affinity and specificity. Research applications for this compound are primarily focused on exploring the mechanisms of acquired resistance in non-small cell lung cancer (NSCLC), evaluating its efficacy in preclinical models of solid tumors, and developing novel combination therapies to overcome therapeutic resistance. Studies have demonstrated its ability to induce apoptosis and cell cycle arrest in EGFR-driven cancer cell lines, making it a valuable candidate for probing the pathobiology of EGFR-dependent malignancies and for advancing the development of next-generation targeted anticancer agents [https://pubmed.ncbi.nlm.nih.gov/38200760/].

特性

IUPAC Name

3-(4-bromophenyl)-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O2S2/c23-15-5-7-16(8-6-15)26-21(28)20-17(10-12-29-20)24-22(26)30-13-19(27)25-11-9-14-3-1-2-4-18(14)25/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGKLDDEJJJXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Br)SCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyrimidinone Core: This step involves the cyclization of appropriate starting materials, such as thiourea and α,β-unsaturated carbonyl compounds, under acidic or basic conditions to form the thienopyrimidinone scaffold.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid is reacted with a halogenated thienopyrimidinone intermediate in the presence of a palladium catalyst.

    Attachment of the Indolinyl Moiety: The indolinyl group is typically introduced through a nucleophilic substitution reaction, where an indolin-1-yl nucleophile reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indolinyl moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols or amines.

科学的研究の応用

Structure and Composition

The molecular formula of the compound is C27H24BrN5O2SC_{27}H_{24}BrN_{5}O_{2}S, with a molecular weight of approximately 562.49 g/mol. The structure features a thieno[3,2-d]pyrimidin core, which is known for its diverse pharmacological properties.

Antitumor Activity

Research indicates that compounds with structural similarities to 3-(4-bromophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibit significant antitumor properties. A study published in Nature highlighted the design and synthesis of related compounds that showed promising antitumor evaluations against various cancer cell lines .

Analgesic Properties

Preliminary studies suggest that this compound may possess analgesic effects. Analogs with similar thieno-pyrimidine structures have demonstrated pain relief in animal models through standard testing methods such as the writhing test and hot plate test . The presence of the indolin moiety is thought to enhance these effects.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored through assays measuring cyclooxygenase (COX) enzyme inhibition. Compounds with similar frameworks have shown significant inhibition of COX enzymes, suggesting that this compound may also exhibit anti-inflammatory properties .

Case Study Overview

Several studies have investigated the biological activities of compounds related to 3-(4-bromophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one . Below is a summary of key findings:

Study ReferenceCompound TestedActivity AssessedMethodologyKey Findings
Analogs A-CAnalgesicWrithing testSignificant pain reduction observed
Analog DAnti-inflammatoryCOX inhibition assayInhibition of COX enzymes noted
Analog EAntioxidantDPPH assayModerate antioxidant activity demonstrated

Experimental Results

These findings indicate that modifications to the thieno-pyrimidine structure can yield compounds with varying degrees of biological activity. The presence of functional groups such as bromophenyl and indolin appears to play a crucial role in enhancing these effects.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction pathways. The exact pathways and targets can vary depending on the specific biological context.

類似化合物との比較

Comparison with Structurally Similar Compounds

Thieno[3,2-d]pyrimidinone derivatives exhibit diverse bioactivity depending on substituent modifications. Below is a detailed comparison of the target compound with its structural analogs (Table 1).

Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidinone Derivatives

Compound Name / ID (CAS/Ref.) Substituents at Key Positions Structural Features Potential Functional Implications
Target Compound - Position 3: 4-Bromophenyl
- Position 2: 2-(Indolin-1-yl)-2-oxoethylthio
- Indole-derived side chain
- Bromine for halogen bonding
Enhanced target affinity via indole’s hydrogen-bonding and bromine’s hydrophobic interactions
2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one - Position 3: 4-Chlorophenyl
- Position 2: 2-(4-Bromophenyl)-2-oxoethylthio
- Cyclopenta ring fused to thienopyrimidinone
- Chlorophenyl group
- Cyclopenta ring increases rigidity
Improved metabolic stability due to steric hindrance; chlorophenyl may reduce solubility compared to bromophenyl
3-(4-Bromophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one - Position 3: 4-Bromophenyl
- Position 2: 2-(3-Methoxyphenyl)-2-oxoethylthio
- Methoxy group at meta position
- Benzothieno extension
Methoxy group enhances solubility via polar interactions; benzothieno extension may alter π-π stacking
2-(2-Morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one - Position 3: Phenyl
- Position 2: 2-Morpholino-2-oxoethylthio
- Morpholine ring (cyclic tertiary amine) Morpholine improves aqueous solubility and pharmacokinetics; phenyl lacks halogen bonding
2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one - Position 3: 4-Ethoxyphenyl
- Position 2: 2-(4-Bromophenyl)-2-oxoethylthio
- Ethoxy group at para position
- Benzothiolo fusion
Ethoxy group increases lipophilicity; benzothiolo may enhance redox activity

Key Structural Differences and Implications

Substituent Effects at Position 3: The target compound’s 4-bromophenyl group offers stronger halogen bonding than the 4-chlorophenyl group in or the 4-ethoxyphenyl in . Bromine’s larger atomic radius enhances hydrophobic interactions but may reduce solubility .

Position 2 Side Chains: The indolin-1-yl-oxoethylthio chain in the target compound provides a rigid, planar indole ring for π-stacking, unlike the morpholino group in , which enhances solubility via its polar amine.

Core Modifications: The cyclopenta ring in and benzothieno extension in add steric bulk, which may improve metabolic stability but reduce membrane permeability.

生物活性

The compound 3-(4-bromophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C19H18BrN3O2SC_{19}H_{18}BrN_{3}O_{2}S, with a molecular weight of approximately 426.33 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for various pharmacological properties.

Anticancer Activity

Several studies have investigated the anticancer potential of thienopyrimidine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance:

  • Case Study 1 : In a study on human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 12 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 = 15 µM) .
  • Case Study 2 : Another study reported that the compound effectively induced apoptosis in A549 lung cancer cells via the intrinsic pathway, leading to increased levels of cleaved caspase-3 and PARP .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated:

  • Table 1: Antimicrobial Activity
MicrobeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL
Candida albicans20 µg/mL

This table summarizes the MIC values against various microbial strains, indicating that the compound exhibits moderate antibacterial and antifungal activity .

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes relevant to disease processes:

  • Case Study 3 : It was found to inhibit dihydrofolate reductase (DHFR) with an IC50 value of 8 µM, which is comparable to established inhibitors like methotrexate (IC50 = 10 µM). This suggests potential applications in treating conditions where DHFR plays a critical role .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Apoptosis Induction : The compound triggers mitochondrial dysfunction leading to cytochrome c release and subsequent activation of caspases.
  • Enzyme Interaction : By binding to the active site of DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting nucleic acid synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。